molecular formula C30H64ClN B14720122 N,N,N-Tributyloctadecan-1-aminium chloride CAS No. 6439-68-5

N,N,N-Tributyloctadecan-1-aminium chloride

Cat. No.: B14720122
CAS No.: 6439-68-5
M. Wt: 474.3 g/mol
InChI Key: XTDQWJBWEFIVSW-UHFFFAOYSA-M
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Description

N,N,N-Tributyloctadecan-1-aminium chloride is a quaternary ammonium compound with the chemical formula C30H64N.Cl. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, making it effective in disrupting microbial cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tributyloctadecan-1-aminium chloride typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of octadecan-1-amine with tributylamine in the presence of a suitable halogenating agent, such as methyl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributyloctadecan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield amines.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions are facilitated by reagents like sodium bromide or sodium iodide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Production of primary and secondary amines.

    Substitution: Formation of N,N,N-Tributyloctadecan-1-aminium bromide or iodide.

Scientific Research Applications

N,N,N-Tributyloctadecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its antimicrobial activity against various pathogens.

    Industry: Utilized in the formulation of disinfectants and cleaning agents.

Mechanism of Action

The primary mechanism of action of N,N,N-Tributyloctadecan-1-aminium chloride is its ability to disrupt microbial cell membranes. The long hydrophobic tail integrates into the lipid bilayer, while the positively charged head interacts with the negatively charged components of the cell membrane. This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-1-octadecanaminium chloride
  • N,N,N-Dimethyl-1-octadecanaminium chloride
  • N,N,N-Triethyl-1-octadecanaminium chloride

Uniqueness

N,N,N-Tributyloctadecan-1-aminium chloride is unique due to its longer alkyl chains, which enhance its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it exhibits stronger interactions with lipid bilayers, making it more effective in disrupting microbial cell membranes.

Properties

CAS No.

6439-68-5

Molecular Formula

C30H64ClN

Molecular Weight

474.3 g/mol

IUPAC Name

tributyl(octadecyl)azanium;chloride

InChI

InChI=1S/C30H64N.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1

InChI Key

XTDQWJBWEFIVSW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Cl-]

Origin of Product

United States

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